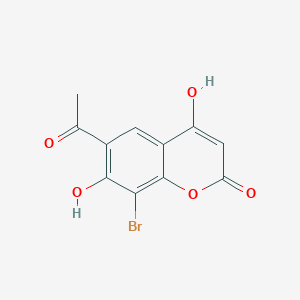
6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one is a synthetic compound belonging to the chromenone family, which is a subclass of coumarins. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The chromenone structure is characterized by a benzopyranone core, which is a fusion of a benzene ring and a pyrone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and their derivatives. The starting materials for this synthesis are usually phenolic compounds and β-keto esters. The reaction is catalyzed by acids such as sulfuric acid or Lewis acids like aluminum chloride.
For instance, the synthesis can be initiated by reacting 2,4-dihydroxyacetophenone with ethyl acetoacetate in the presence of sulfuric acid. The reaction mixture is heated under reflux conditions, leading to the formation of the chromenone core. Bromination of the resulting compound at the 8-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of 6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl groups can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
- 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
- 8-Bromo-2,7-dihydroxy-4H-chromen-4-one
- 6-Acetyl-2,7-dihydroxy-4H-chromen-4-one
Uniqueness
6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one is unique due to the presence of both acetyl and bromine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications .
Properties
CAS No. |
184776-56-5 |
|---|---|
Molecular Formula |
C11H7BrO5 |
Molecular Weight |
299.07 g/mol |
IUPAC Name |
6-acetyl-8-bromo-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C11H7BrO5/c1-4(13)5-2-6-7(14)3-8(15)17-11(6)9(12)10(5)16/h2-3,14,16H,1H3 |
InChI Key |
NAVCEXRFPODVKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


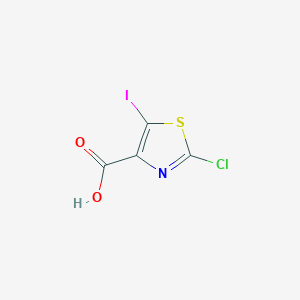
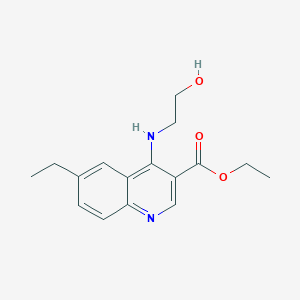
![1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone](/img/structure/B11838118.png)

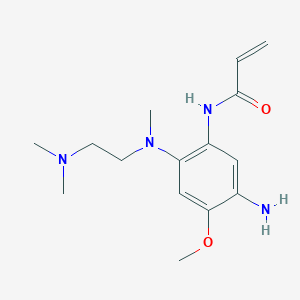
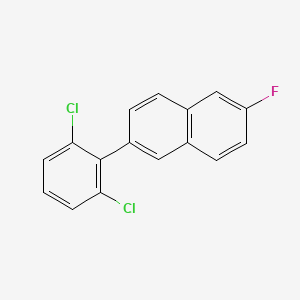
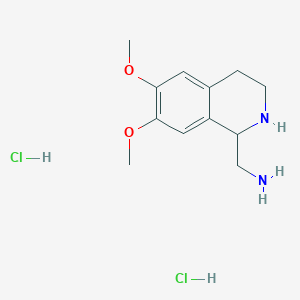



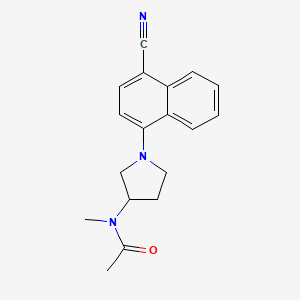

![tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B11838153.png)
![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11838177.png)
